Propanoic acid, 2-methyl-, 9-diazo-1a,3,8,9,10,10a-hexahydro-2,7-dihydroxy-10a-methyl-3,8-dioxo-2H-benzo(6,7)fluoren(2,3-b)oxiren-10-yl ester, (1aS-(1a-alpha,2-beta,10-beta,10a-alpha))-
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Overview
Description
FL-120B is a naturally occurring diazobenzofluorene compound, specifically an epoxykinamycin. It belongs to a family of structurally complex molecules known for their antibacterial and antitumor activities. These compounds are characterized by a tetracyclic framework bearing a diazo moiety, which is relatively rare in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-120B involves several key steps:
Sharpless Asymmetric Epoxidation: This step introduces an epoxide group into the molecule.
Stille Coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.
Intramolecular Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using a carboxylic acid derivative, facilitated by a Lewis acid.
Industrial Production Methods
The use of high temperatures and specific catalysts, such as those used in the Friedel-Crafts acylation, are critical for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
FL-120B undergoes several types of chemical reactions:
Oxidation: The epoxide group can be oxidized to form various oxygenated derivatives.
Reduction: The diazo group can be reduced, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxygenated derivatives of FL-120B.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
FL-120B has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its antitumor activities, particularly in targeting DNA.
Industry: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
FL-120B exerts its effects primarily through its diazo moiety, which can interact with DNA. This interaction leads to DNA damage, making it a potent antitumor agent. The molecular targets include DNA strands, and the pathways involved are related to DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Kinamycin C: Another diazobenzofluorene with similar antibacterial and antitumor properties.
Lomaiviticin A and B: Dimeric diazobenzofluorenes known for their potent cytotoxicity.
Uniqueness
FL-120B is unique due to its specific epoxide group and the particular arrangement of its diazo moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
156429-11-7 |
---|---|
Molecular Formula |
C22H18N2O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(3R,4R,6R,7S)-9-diazo-3,13-dihydroxy-6-methyl-11,18-dioxo-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaen-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H18N2O7/c1-7(2)21(29)30-19-14-12(18(28)20-22(19,3)31-20)11-13(15(14)24-23)17(27)10-8(16(11)26)5-4-6-9(10)25/h4-7,18-20,25,28H,1-3H3/t18-,19+,20-,22-/m1/s1 |
InChI Key |
RPARKPVSEAVPID-XAPVIXHLSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1C2=C([C@H]([C@@H]3[C@@]1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
Canonical SMILES |
CC(C)C(=O)OC1C2=C(C(C3C1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
Origin of Product |
United States |
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